![molecular formula C11H15N3O B1375287 1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one CAS No. 1488678-88-1](/img/structure/B1375287.png)
1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one is a compound that has garnered significant interest in various fields of scientific research This compound, known for its unique structure, consists of an imidazolidin-2-one ring substituted with a 4-(1-aminoethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-(1-aminoethyl)phenylamine with a suitable carbonyl compound under acidic or basic conditions to form the imidazolidin-2-one ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazolidin-2-one derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidin-2-one derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Imidazolidin-2-one: The parent compound, which lacks the 4-(1-aminoethyl)phenyl substitution.
Benzimidazolidin-2-one: A similar compound with a benzene ring fused to the imidazolidin-2-one ring.
Substituted Imidazolidin-2-ones: Various derivatives with different substituents on the imidazolidin-2-one ring.
Uniqueness: 1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8(12)9-2-4-10(5-3-9)14-7-6-13-11(14)15/h2-5,8H,6-7,12H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTMKONXEDVPDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCNC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
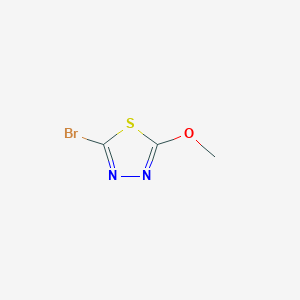
![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)

![3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine](/img/structure/B1375208.png)
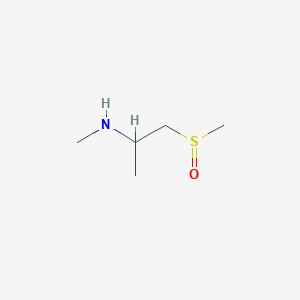
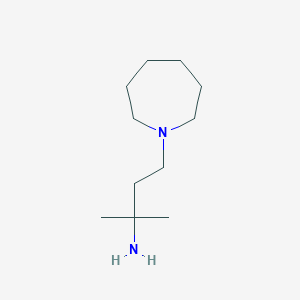
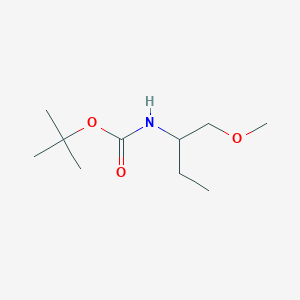
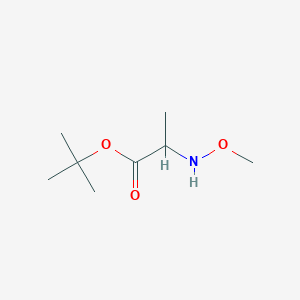
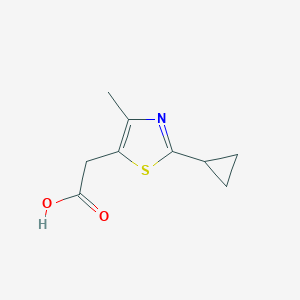
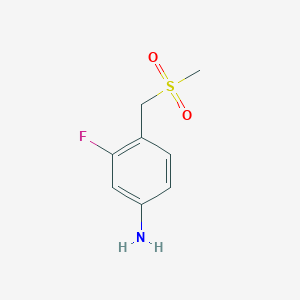
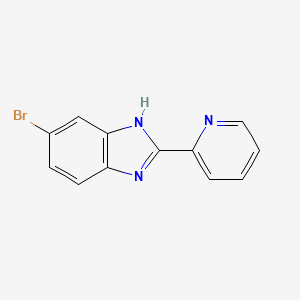
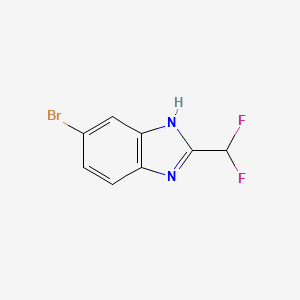
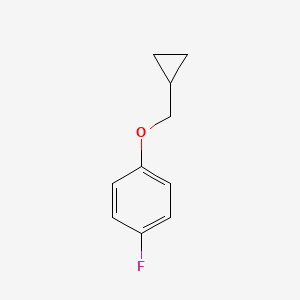
![[1-(Benzylamino)cyclobutyl]methanol](/img/structure/B1375227.png)
